L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
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Overview
Description
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is a compound that combines the amino acid L-cysteine with a tetrahydro-2H-azepin-7-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves the reaction of L-cysteine with 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate. The reaction typically requires the presence of nucleophilic reagents and specific conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the azepin ring.
Substitution: Nucleophilic substitution reactions can occur, especially involving the sulfur atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
Major products formed from these reactions include disulfides, reduced azepin derivatives, and substituted cysteine derivatives .
Scientific Research Applications
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds, affecting protein structure and function. Additionally, the azepin ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydro-2H-azepin-7-ol: A precursor in the synthesis of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound .
Uniqueness
L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is unique due to the combination of the cysteine and azepin moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
105099-08-9 |
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Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2R)-3-sulfanyl-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanoic acid |
InChI |
InChI=1S/C9H16N2O2S/c12-9(13)7(6-14)11-8-4-2-1-3-5-10-8/h7,14H,1-6H2,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
JEQZPYVEFTZNOQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(=NCC1)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CCC(=NCC1)NC(CS)C(=O)O |
Origin of Product |
United States |
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